N-(2-fluoro-4-nitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol or p-acetamidophenol, followed by reactions like alkylation, nitration, and the use of reagents like POCl3 in acetate . For instance, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides was achieved by using 3-fluoro-4-cyanophenol as a primary compound . Similarly, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration . These methods could potentially be adapted for the synthesis of "N-(2-fluoro-4-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and X-ray crystallography . For example, the crystal structure of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide was determined, revealing intermolecular hydrogen bonds and disordered atoms . These techniques could be employed to analyze the molecular structure of "N-(2-fluoro-4-nitrophenyl)acetamide" to understand its configuration and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, such as the selective fluorination of N-(2, 2-dinitroethyl)-acetamide with elemental fluorine . The interaction between nitro and acetamido groups in o-nitroacetanilide derivatives has also been observed to influence the chemical shift of neighboring protons . These findings suggest that "N-(2-fluoro-4-nitrophenyl)acetamide" may exhibit unique reactivity patterns due to the presence of both fluorine and nitro substituents, which could affect its chemical behavior in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For instance, the presence of halogen and nitro groups can significantly influence the acidity, basicity, and solubility of these compounds . The synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, demonstrates the potential biological activity and stability of acetamide derivatives under physiological conditions . These insights can be extrapolated to predict the properties of "N-(2-fluoro-4-nitrophenyl)acetamide", which may exhibit similar behavior due to its structural similarities.
Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application : This compound has been studied for its potential antibacterial activity against Klebsiella pneumoniae .
- Methods of Application : Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The aim was to assess which molecule has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .
- Results or Outcomes : The study showed that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis .
Potential Antibacterial Activity
- Summary of the Application : This compound has been studied for its potential antibacterial activity against Klebsiella pneumoniae .
- Methods of Application : Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The aim was to assess which molecule has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .
- Results or Outcomes : The study showed that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis .
Potential Antibacterial Activity
- Summary of the Application : This compound has been studied for its potential antibacterial activity against Klebsiella pneumoniae .
- Methods of Application : Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The aim was to assess which molecule has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .
- Results or Outcomes : The study showed that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site. The substance possibly acts on penicillin-binding protein, promoting cell lysis .
properties
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSFGCHQQCRZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392235 | |
Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-nitrophenyl)acetamide | |
CAS RN |
348-19-6 | |
Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-FLUORO-4'-NITROACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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